4-fluoro-N-(mesitylcarbamoyl)benzamide
CAS No.: 897838-91-4
Cat. No.: VC7727235
Molecular Formula: C17H17FN2O2
Molecular Weight: 300.333
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897838-91-4 |
|---|---|
| Molecular Formula | C17H17FN2O2 |
| Molecular Weight | 300.333 |
| IUPAC Name | 4-fluoro-N-[(2,4,6-trimethylphenyl)carbamoyl]benzamide |
| Standard InChI | InChI=1S/C17H17FN2O2/c1-10-8-11(2)15(12(3)9-10)19-17(22)20-16(21)13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H2,19,20,21,22) |
| Standard InChI Key | MEABCIXUMKSETK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)F)C |
Introduction
4-Fluoro-N-(mesitylcarbamoyl)benzamide, with the CAS number 897838-91-4, is a chemical compound that belongs to the benzamide class. It has a molecular formula of C17H17FN2O2 and a molecular weight of 300.32 g/mol. This compound is typically synthesized and used in various chemical and pharmaceutical applications, often requiring high purity standards, such as 98% purity, for research and development purposes .
Synthesis and Characterization
The synthesis of 4-fluoro-N-(mesitylcarbamoyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with mesitylamine in the presence of a base. The product is then purified using techniques such as recrystallization or chromatography. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography (GC) to ensure the compound's identity and purity .
Potential Applications
Given the general properties of benzamide derivatives, 4-fluoro-N-(mesitylcarbamoyl)benzamide could potentially be explored for applications in pharmaceuticals, particularly in areas where bulky substituents like mesityl groups might enhance biological activity or stability. The fluorine atom at the 4-position may also contribute to its pharmacokinetic properties, such as increased lipophilicity, which can affect its absorption and distribution in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume